![molecular formula C12H13F3O2 B1379165 Methyl 4-[3-(trifluoromethyl)phenyl]butanoate CAS No. 191155-77-8](/img/structure/B1379165.png)
Methyl 4-[3-(trifluoromethyl)phenyl]butanoate
Vue d'ensemble
Description
Methyl 4-[3-(trifluoromethyl)phenyl]butanoate, also known as methyl 4-(3-trifluoromethylphenyl)butyrate, is a synthetic organic compound . It has a molecular weight of 246.23 g/mol .
Molecular Structure Analysis
The InChI code for Methyl 4-[3-(trifluoromethyl)phenyl]butanoate is1S/C12H13F3O2/c1-17-11(16)7-3-5-9-4-2-6-10(8-9)12(13,14)15/h2,4,6,8H,3,5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Methyl 4-[3-(trifluoromethyl)phenyl]butanoate is a liquid at room temperature .Applications De Recherche Scientifique
Biological Research
In biological research, this compound can be used to study the effects of trifluoromethyl group substitutions in proline . The trifluoromethyl group can significantly alter the properties of proline, leading to interesting effects on protein structure and function .
NMR Labeling
The trifluoromethyl group in this compound can be used for 19F-labeling in NMR studies . This provides a new research application area, as it circumvents the lack of common NH-NMR reporters in peptidyl-prolyl fragments .
Protein Folding Studies
The trifluoromethyl group in this compound can influence the trans-cis isomerization of the peptidyl-prolyl amide bond, which is sometimes responsible for the special role of proline in protein folding .
Enhancing Nonpolar Interactions
The lipophilicity measurements demonstrate that CF3-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .
Material Science
In material science, this compound could potentially be used in the development of new materials due to its unique physicochemical properties .
Safety And Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
methyl 4-[3-(trifluoromethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-17-11(16)7-3-5-9-4-2-6-10(8-9)12(13,14)15/h2,4,6,8H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWCYVHMDVVIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(trifluoromethyl)phenyl]butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



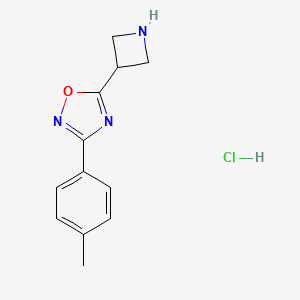

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)


![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)

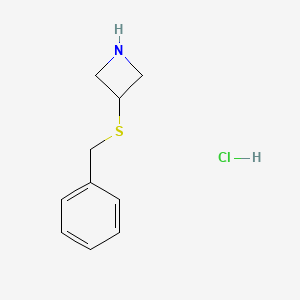
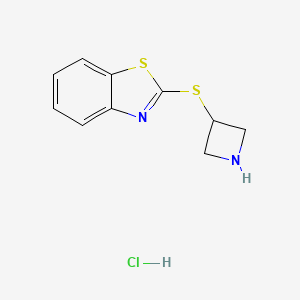

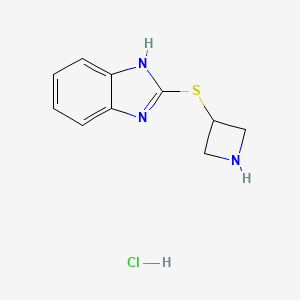
![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)
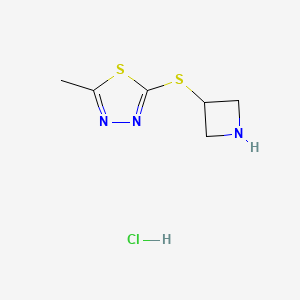
![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)